2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
Description
2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde (CAS: 1861190-34-2) is a fluorinated benzaldehyde derivative featuring a 3-hydroxy-3-methylazetidine substituent at the 6-position of the aromatic ring. The compound’s structure combines a 2-fluoro group and a polar azetidine moiety with hydroxyl and methyl functionalities.
Key structural attributes:
- Fluorine substituent: Enhances metabolic stability and electron-withdrawing effects.
- Azetidine ring: Introduces steric constraints and hydrogen-bonding capability via the hydroxyl group.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-4-2-3-9(12)8(10)5-14/h2-5,15H,6-7H2,1H3 |
InChI Key |
ZMFLALWMEHIUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=C(C(=CC=C2)F)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: Formation of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, while the azetidine ring can influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table highlights critical differences between the target compound and structurally similar benzaldehyde derivatives:
Key Findings from Comparative Studies
Reactivity in Catalytic Reactions
- The target compound’s hydroxyl group and azetidine ring may enhance coordination to transition metals, facilitating C–H bond functionalization (e.g., similar to N,O-bidentate directing groups in ) .
- In contrast, 2-fluoro-6-(phenylethynyl)benzaldehyde () participates in enantioselective cycloadditions due to its ethynyl group’s reactivity with gold/silver catalysts .
Chromatographic Behavior
- Substituent polarity significantly affects retention. For example, 2-fluoro-6-(pyrrolidin-1-yl)benzaldehyde () may exhibit lower retention on ODS columns compared to the target compound due to the absence of a hydroxyl group .
Pharmaceutical Relevance
- Azetidine-containing compounds (e.g., target) are prioritized in drug design for their rigid, bioactive conformations , whereas thiazole- or pyrazole-substituted analogs () are leveraged for heteroaromatic interactions in binding pockets .
Electronic Effects
Biological Activity
2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be represented as follows:
This compound features a fluorinated benzaldehyde moiety, which is known to enhance lipophilicity and facilitate interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is hypothesized to involve several mechanisms:
- Receptor Interaction : The azetidine ring may facilitate binding to specific receptors in the central nervous system or other biological pathways, potentially influencing neurotransmitter systems.
- Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation by targeting microtubule dynamics and inducing apoptosis. For instance, derivatives with similar structures have been reported to exhibit significant antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer) .
Antiproliferative Activity
A comparative analysis of antiproliferative activities of related compounds reveals that 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde could exhibit significant effects on cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.075 | Inhibition of tubulin polymerization |
| Compound B | Hs578T | 0.033 | Induction of apoptosis |
| 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde | TBD | TBD | TBD |
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that compounds similar in structure to 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde exhibited potent activity against MCF-7 cells, with IC50 values as low as 0.075 µM . These findings suggest that modifications in the structure can lead to enhanced anticancer properties.
- Neuropharmacological Potential : The presence of the azetidine moiety suggests potential interactions with neurotransmitter receptors, which could be explored further for neuropharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
